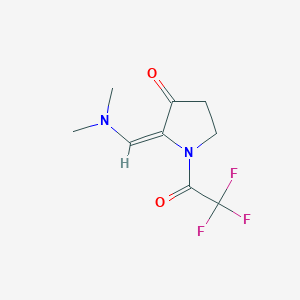
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one
Descripción general
Descripción
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one is a synthetic compound notable for its pyrrolidine ring structure, which contains a dimethylamino group and a trifluoroacetyl substituent. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is CHFNO, and it has garnered attention for its pharmacological properties.
Chemical Structure
The structural features of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing ring |
| Dimethylamino Group | Enhances solubility and biological activity |
| Trifluoroacetyl Moiety | Imparts unique chemical properties |
Biological Activities
Research indicates that compounds related to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in infection control.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer research.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique biological activity profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | Contains trifluoroethyl group | Antimicrobial |
| 1-(Trifluoroacetyl)-pyrrolidine | Similar acyl group | Antitumor |
| N,N-Dimethyl-pyrrolidinone | Dimethylamino group | Solvent properties |
This table illustrates how the specific combination of functional groups in this compound may confer distinct pharmacological properties not found in similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound. For instance:
-
Cytotoxicity Studies : In vitro testing on various cancer cell lines showed promising results regarding cytotoxic effects. The compound demonstrated an IC50 value comparable to known chemotherapeutic agents.
- Example: Testing on Hep G2 cells revealed significant cytotoxicity with an IC50 of approximately 8.0 μg/ml.
-
Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results indicated a significant percentage of radical scavenging activity at varying concentrations.
- Example: At a concentration of 5 μg/ml, the compound exhibited a DPPH scavenging activity of about 44%.
Propiedades
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKWIFUEFOPDD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















